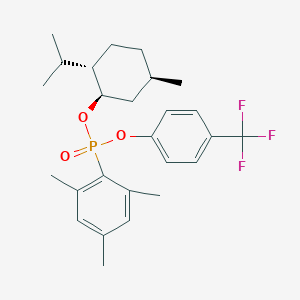
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) mesitylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) mesitylphosphonate is a complex organophosphorus compound It is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, a trifluoromethylphenyl group, and a mesitylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) mesitylphosphonate typically involves multi-step organic synthesis. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of isopropyl and methyl groups: These groups are introduced via alkylation reactions.
Attachment of the trifluoromethylphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid derivative.
Formation of the mesitylphosphonate moiety: This can be synthesized through a reaction involving mesityl chloride and a suitable phosphonate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) mesitylphosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) mesitylphosphonate is used as a ligand in various catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling .
Biology and Medicine
The compound’s unique structural features make it a potential candidate for drug development and biological studies. It may be investigated for its interactions with biological molecules and potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its trifluoromethyl group imparts unique properties such as increased stability and hydrophobicity, making it valuable in material science .
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) mesitylphosphonate involves its interaction with specific molecular targets. The trifluoromethyl group can participate in various interactions, including hydrogen bonding and van der Waals interactions, which can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Tris(4-trifluoromethylphenyl)phosphine: Used as a ligand in catalytic reactions.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) mesitylphosphonate is unique due to its combination of a cyclohexyl ring, trifluoromethylphenyl group, and mesitylphosphonate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C26H34F3O3P |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-[4-(trifluoromethyl)phenoxy]phosphoryl]benzene |
InChI |
InChI=1S/C26H34F3O3P/c1-16(2)23-12-7-17(3)15-24(23)32-33(30,25-19(5)13-18(4)14-20(25)6)31-22-10-8-21(9-11-22)26(27,28)29/h8-11,13-14,16-17,23-24H,7,12,15H2,1-6H3/t17-,23+,24-,33?/m1/s1 |
InChI Key |
KDXFUJOWXXZOCC-CPFCXIGKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=C(C=C3)C(F)(F)F)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=C(C=C3)C(F)(F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


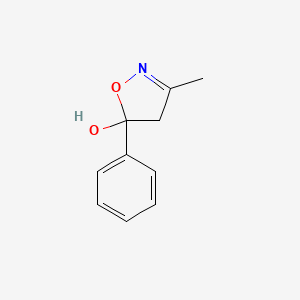
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
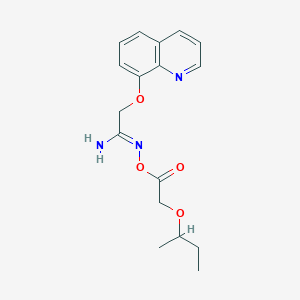
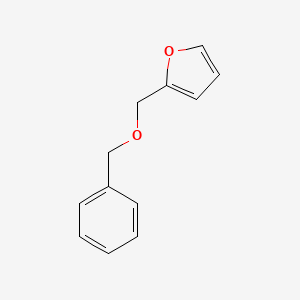
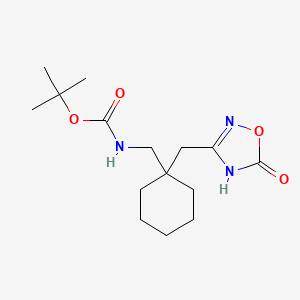


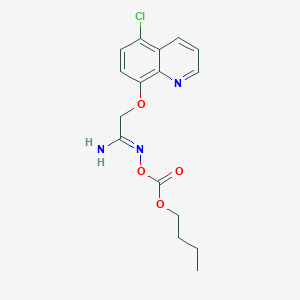
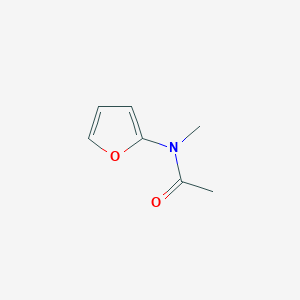
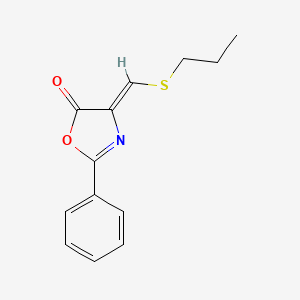
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
